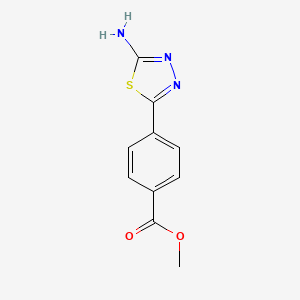

4-(5-氨基-1,3,4-噻二唑-2-基)苯甲酸甲酯

描述

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is a chemical compound with the molecular formula C10H9N3O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

科学研究应用

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold has demonstrated significant antimicrobial activity. Compounds derived from this scaffold have been shown to exhibit effectiveness against various pathogens. For instance, derivatives containing the thiadiazole ring have been synthesized and tested for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate and its derivatives may possess anticancer properties. Studies have shown that certain thiadiazole derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the modulation of signaling pathways associated with cancer cell survival.

Anticonvulsant Effects

The anticonvulsant activity of thiadiazole derivatives has been well-documented. Compounds similar to methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate have exhibited protective effects in animal models of epilepsy, particularly through mechanisms involving GABAergic pathways and voltage-gated ion channels . For example, a study reported that certain derivatives showed significant protection against seizures in both MES (Maximal Electroshock Seizure) and PTZ (Pentylenetetrazole) models.

Synthesis and Characterization

The synthesis of methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate typically involves the reaction of benzoic acid derivatives with thiadiazole precursors. Various methodologies have been employed to optimize yield and purity, including microwave-assisted synthesis which has shown improved efficiency . Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are routinely used to confirm the structure of synthesized compounds.

Antiparasitic Activity

Recent studies have explored the potential of thiadiazole derivatives as antiparasitic agents against protozoal infections like leishmaniasis and Chagas disease. In vitro assays indicated that certain compounds exhibited potent activity against Leishmania donovani and Trypanosoma cruzi, outperforming traditional treatments in terms of efficacy and safety .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. In animal models, compounds similar to methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate were shown to reduce inflammatory markers and alleviate symptoms associated with conditions like arthritis .

作用机制

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as altered gene expression, enzyme activity, or cellular signaling .

Result of Action

Similar compounds have been shown to have various biological activities, such as antifungal, antiviral, antidepressant, antitumor, anti-inflammatory, antitubercular, antimigrain, and anti-cancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate . These factors can include pH, temperature, presence of other compounds, and the specific biological environment within the body.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate typically involves the reaction of 4-aminobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The esterification of the carboxylic acid group with methanol yields the final product . The reaction conditions often include the use of catalysts and solvents such as hydrochloric acid and ethanol, with heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes also focus on minimizing waste and improving the efficiency of the synthesis .

化学反应分析

Types of Reactions

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the thiadiazole ring .

相似化合物的比较

Similar Compounds

2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar antimicrobial properties.

1,3,4-Thiadiazole-2-thiol: Known for its use in the synthesis of various pharmaceuticals.

Uniqueness

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is unique due to its ester functional group, which can be easily modified to create a wide range of derivatives with different properties. This versatility makes it a valuable compound in medicinal chemistry and material science .

生物活性

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have gained attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties.

Chemical Structure and Synthesis

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate can be synthesized through the reaction of benzoic acid derivatives with thiosemicarbazide, leading to the formation of thiadiazole rings. The structure is characterized by a benzoate moiety linked to a 5-amino-1,3,4-thiadiazole unit. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that various 1,3,4-thiadiazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate was evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Antifungal Activity : The compound also exhibits antifungal properties against strains like Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate has been explored through various studies assessing its cytotoxic effects on cancer cell lines:

- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines including breast cancer (MCF-7), lung carcinoma (A549), and pancreatic cancer (PANC-1). For example, an IC50 value of 0.28 µg/mL was reported for MCF-7 cells .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve apoptosis induction and inhibition of cell proliferation. Studies suggest that compounds with similar structures interact with tubulin and disrupt microtubule formation, leading to cell cycle arrest .

Antiparasitic Activity

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate has also been investigated for its antiparasitic properties:

- Inhibition of Protozoan Growth : In vitro studies have demonstrated that this compound exhibits inhibitory effects on protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The percentage inhibition of parasite proliferation was significant compared to standard treatments .

Data Summary

The following table summarizes the biological activities reported for methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate:

Case Studies

Several case studies have highlighted the effectiveness of methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate in preclinical settings:

- Breast Cancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in a marked reduction in cell viability accompanied by morphological changes indicative of apoptosis .

- Antimicrobial Evaluation : A comprehensive screening of various thiadiazole derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts .

属性

IUPAC Name |

methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWNJSLCIGAQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589669 | |

| Record name | Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51542-42-8 | |

| Record name | Benzoic acid, 4-(5-amino-1,3,4-thiadiazol-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51542-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。